ME0328

Übersicht

Beschreibung

ME0328 is a potent and selective inhibitor of poly (adenosine diphosphate-ribose) polymerase 3 (poly (ADP-ribose) polymerase 3), a member of the poly (ADP-ribose) polymerase family involved in DNA repair. It has an inhibitory concentration 50 (IC50) value of 0.89 micromolar for poly (ADP-ribose) polymerase 3, making it a highly effective compound for scientific research .

Wissenschaftliche Forschungsanwendungen

ME0328 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung zur Untersuchung der Hemmung der Poly(ADP-Ribosyl)polymerase 3 und ihrer Rolle bei den DNA-Reparaturmechanismen verwendet.

Biologie: Wird in zellbasierten Assays eingesetzt, um die Auswirkungen der Hemmung der Poly(ADP-Ribosyl)polymerase 3 auf zelluläre Prozesse zu untersuchen.

Medizin: Wird für seine potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, bei denen die Poly(ADP-Ribosyl)polymerase 3 eine kritische Rolle spielt, wie z. B. Krebs.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf die Poly(ADP-Ribosyl)polymerase 3 abzielen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv die Poly(ADP-Ribosyl)polymerase 3 hemmt. Diese Hemmung verhindert, dass das Enzym die Übertragung von Adenosindiphosphatribose-Einheiten auf Zielproteine katalysiert, wodurch die DNA-Reparaturprozesse gestört werden. Zu den beteiligten molekularen Zielen und Signalwegen gehören:

Poly(ADP-Ribosyl)polymerase 3: Das primäre Ziel von this compound.

DNA-Reparaturwege: Die Hemmung der Poly(ADP-Ribosyl)polymerase 3 stört die Reparatur von DNA-Doppelstrangbrüchen, was zur Anhäufung von DNA-Schäden führt

Wirkmechanismus

Target of Action

ME0328 is a potent and selective inhibitor of poly (ADP-ribose) polymerase 3 (PARP-3) . PARP-3 is a member of the PARP family of poly (ADP-ribose) polymerases involved in ADP-ribosylation . It plays a crucial role in the stabilization of the mitotic spindle and is essential for efficient mitotic progression .

Mode of Action

this compound selectively inhibits PARP-3 with an IC₅₀ of 0.89 µM . It has weaker activity against ARTD1 and ARTD2, with IC₅₀ values of 6.3 and 10.8 µM respectively . The compound’s interaction with its target leads to the inhibition of PARP-3’s enzymatic activity, which in turn affects the process of ADP-ribosylation .

Biochemical Pathways

PARP-3 is involved in the basic mechanisms of DNA repair . By inhibiting PARP-3, this compound disrupts these mechanisms, leading to changes in the cell cycle and apoptosis . Specifically, this compound has been shown to enhance vinorelbine-induced microtubule destabilization, leading to cell cycle arrest .

Result of Action

The inhibition of PARP-3 by this compound leads to a variety of cellular effects. It has been shown to sensitize breast cancer cells to vinorelbine, a vinca alkaloid used in the treatment of metastatic breast cancer . This results in a reduction in vinorelbine resistance, potentiating vinorelbine-induced arrest at the G2/M boundary . Furthermore, this compound potentiates vinorelbine-induced PARP3 inhibition, mitotic arrest, and apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs such as vinorelbine can potentiate the effects of this compound . .

Biochemische Analyse

Biochemical Properties

ME0328 interacts with PARP-3, an enzyme involved in the basic mechanisms of DNA repair . It inhibits the transferase activity of ARTD3/PARP3 with an IC50 of 0.89±0.28 μM .

Cellular Effects

This compound has been shown to sensitize breast cancer cells to vinorelbine, a vinca alkaloid used in the treatment of metastatic breast cancer . It potentiates vinorelbine-induced arrest at the G2/M boundary and enhances apoptosis and cell cycle arrest .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of PARP-3 . This inhibition potentiates the interaction of vinorelbine with tubulin . Furthermore, this compound potentiates vinorelbine-induced PARP3 inhibition, mitotic arrest, and apoptosis .

Temporal Effects in Laboratory Settings

In human A549 cells, this compound delays the resolution of γH2AX-containing foci that serve as markers for DNA double strand break repair following γ-irradiation .

Metabolic Pathways

This compound is involved in the ADP-ribosylation pathway, a process that modifies proteins detected at single strand breaks (SSBs) and double strand breaks (DSBs), contributing to DNA repair .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

ME0328 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung seiner Kernstruktur und anschliessende Modifikationen der funktionellen Gruppen beinhalten. Der Syntheseweg umfasst typischerweise:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion spezifischer Ausgangsmaterialien unter kontrollierten Bedingungen, um die Kernstruktur von this compound zu bilden.

Modifikationen der funktionellen Gruppen: Anschliessend werden Reaktionen durchgeführt, um die notwendigen funktionellen Gruppen einzuführen, wodurch die Selektivität und Wirksamkeit der Verbindung erhöht werden.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess wird in grossen Reaktoren mit kontinuierlicher Überwachung durchgeführt, um Konsistenz und Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ME0328 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Derivaten von this compound führen kann .

Vergleich Mit ähnlichen Verbindungen

ME0328 ist einzigartig aufgrund seiner hohen Selektivität und Wirksamkeit für Poly(ADP-Ribosyl)polymerase 3 im Vergleich zu anderen Inhibitoren. Zu ähnlichen Verbindungen gehören:

Poly(ADP-Ribosyl)polymerase 1-Inhibitoren: Diese Verbindungen zielen auf die Poly(ADP-Ribosyl)polymerase 1 ab, haben aber eine geringere Selektivität für die Poly(ADP-Ribosyl)polymerase 3.

Poly(ADP-Ribosyl)polymerase 2-Inhibitoren: Diese Verbindungen zielen auf die Poly(ADP-Ribosyl)polymerase 2 ab und haben unterschiedliche Selektivitätsprofile im Vergleich zu this compound

This compound zeichnet sich durch seine Fähigkeit aus, die Poly(ADP-Ribosyl)polymerase 3 selektiv zu hemmen, mit minimalen Off-Target-Effekten, was es zu einem wertvollen Werkzeug für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht.

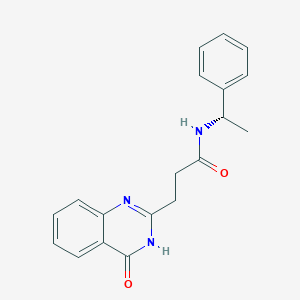

Eigenschaften

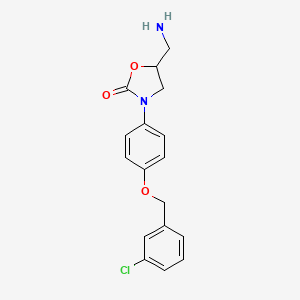

IUPAC Name |

3-(4-oxo-3H-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-13(14-7-3-2-4-8-14)20-18(23)12-11-17-21-16-10-6-5-9-15(16)19(24)22-17/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22,24)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHBWVVVRYYYRO-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445251-22-8 | |

| Record name | 1445251-22-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride](/img/structure/B608877.png)